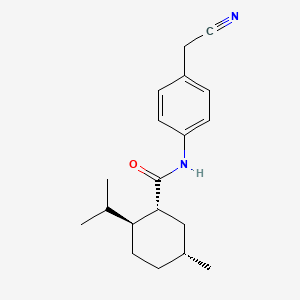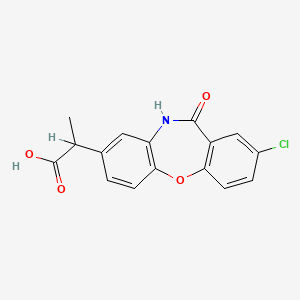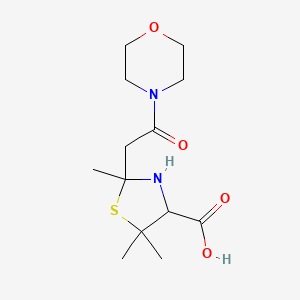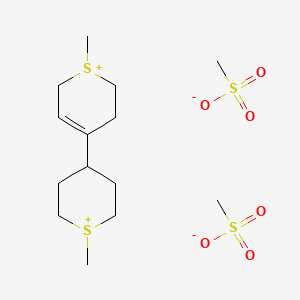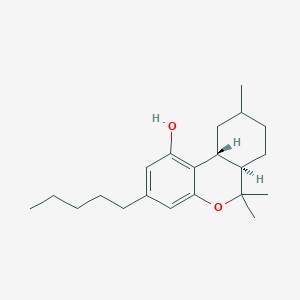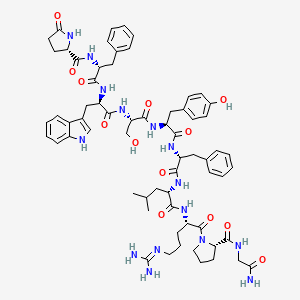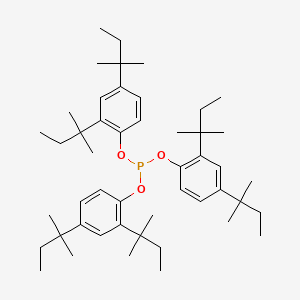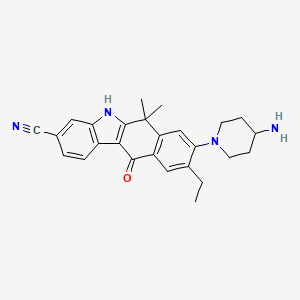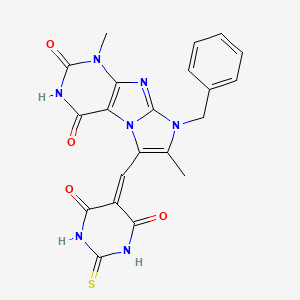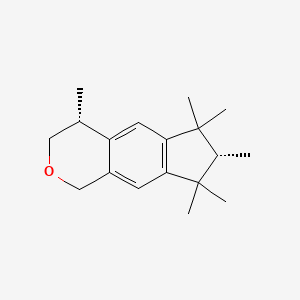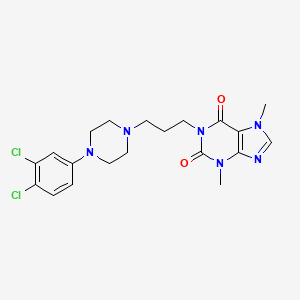
N-Cyclohexyl-N-((cyclohexylamino)carbonyl)-6-(2-propenyl)ergoline-8-beta-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-Cyclohexyl-N-((cyclohexylamino)carbonyl)-6-(2-propenyl)ergoline-8-beta-carboxamide” is a complex organic compound that belongs to the ergoline family. Ergoline derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-Cyclohexyl-N-((cyclohexylamino)carbonyl)-6-(2-propenyl)ergoline-8-beta-carboxamide” typically involves multiple steps, including the formation of the ergoline core and subsequent functionalization. Common synthetic routes may include:
Formation of the Ergoline Core: This can be achieved through cyclization reactions involving indole derivatives.
Functionalization: Introduction of the cyclohexyl and propenyl groups through various organic reactions such as alkylation and acylation.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
“N-Cyclohexyl-N-((cyclohexylamino)carbonyl)-6-(2-propenyl)ergoline-8-beta-carboxamide” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the specific substituents involved.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.
科学研究应用
Chemistry
In chemistry, this compound may be studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biology, it could be investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine
In medicine, ergoline derivatives are often explored for their pharmacological activities, including potential use as therapeutic agents for various conditions.
Industry
In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
作用机制
The mechanism of action of “N-Cyclohexyl-N-((cyclohexylamino)carbonyl)-6-(2-propenyl)ergoline-8-beta-carboxamide” would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved would depend on its specific biological activity, which could include modulation of neurotransmitter systems or inhibition of specific enzymes.
相似化合物的比较
Similar Compounds
Lysergic Acid Diethylamide (LSD): Another ergoline derivative known for its psychoactive properties.
Ergotamine: Used in the treatment of migraines.
Bromocriptine: Used in the treatment of Parkinson’s disease.
Uniqueness
“N-Cyclohexyl-N-((cyclohexylamino)carbonyl)-6-(2-propenyl)ergoline-8-beta-carboxamide” may have unique structural features or biological activities that distinguish it from these similar compounds, making it a subject of interest for further research.
属性
CAS 编号 |
81409-86-1 |
|---|---|
分子式 |
C31H42N4O2 |
分子量 |
502.7 g/mol |
IUPAC 名称 |
(6aR,9R)-N-cyclohexyl-N-(cyclohexylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C31H42N4O2/c1-2-16-34-20-22(17-26-25-14-9-15-27-29(25)21(19-32-27)18-28(26)34)30(36)35(24-12-7-4-8-13-24)31(37)33-23-10-5-3-6-11-23/h2,9,14-15,19,22-24,26,28,32H,1,3-8,10-13,16-18,20H2,(H,33,37)/t22-,26?,28-/m1/s1 |
InChI 键 |
KEDDKARVIULJAC-DSMQGRJBSA-N |
手性 SMILES |
C=CCN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N(C5CCCCC5)C(=O)NC6CCCCC6 |
规范 SMILES |
C=CCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)N(C5CCCCC5)C(=O)NC6CCCCC6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



